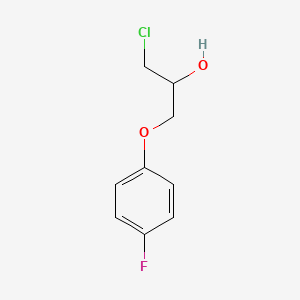
2-Amino-3-bromoquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-bromoquinolin-7-ol is a heterocyclic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . It is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological activities . The structure of this compound consists of a quinoline core with an amino group at the 2-position, a bromine atom at the 3-position, and a hydroxyl group at the 7-position .
Méthodes De Préparation
The synthesis of 2-Amino-3-bromoquinolin-7-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-aminoquinolin-7-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction conditions typically involve refluxing the mixture to ensure complete bromination. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale .
Analyse Des Réactions Chimiques
2-Amino-3-bromoquinolin-7-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 7-position can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include substituted quinoline derivatives, quinone derivatives, and dihydroquinoline derivatives .
Applications De Recherche Scientifique
2-Amino-3-bromoquinolin-7-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Amino-3-bromoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Amino-3-bromoquinolin-7-ol can be compared with other similar compounds, such as:
2-Aminoquinolin-7-ol: Lacks the bromine atom at the 3-position, which may affect its reactivity and biological activity.
3-Bromoquinolin-7-ol: Lacks the amino group at the 2-position, which may influence its chemical properties and applications.
8-Hydroxyquinoline: A well-known compound with a hydroxyl group at the 8-position, used in various applications including antimicrobial and anticancer research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
2-amino-3-bromoquinolin-7-ol |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12) |
Clé InChI |
AVHZKSFWVOVKRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC(=C(C=C21)Br)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)


![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)

![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)






